molecular formula C7H7ClN2O B2520992 6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 1702868-63-0

6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No.: B2520992
CAS No.: 1702868-63-0
M. Wt: 170.6
InChI Key: NHEFFWSMUMCTEM-UHFFFAOYSA-N
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Description

6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The versatility of pyridazinone derivatives, including those related to "6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one," is evident in their synthesis and reactivity. For instance, the nucleophilic ring-opening reactions of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines have been shown to form cyclopropane-fused pyridazinones, highlighting a method to generate structurally diverse pyridazinone derivatives with complete regio- and diastereoselectivity (Sathishkannan, Tamilarasan, & Srinivasan, 2017). Another study demonstrated the facile synthesis of 6-aryl-1-(3-chloropropanoyl)-4-[(E)-1-(2-furyl)methylidene)]-1,2,3,4-tetrahydro-3-pyridazinones, indicating the potential of these compounds in creating novel chemical entities (Hamad & Hashem, 2000).

Pharmacological Potential

Research into the pharmacological applications of pyridazinone derivatives has uncovered their potential in various therapeutic areas. One study reported on the synthesis and pharmacological activity of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, which exhibit significant platelet aggregation inhibiting and hypotensive activities, suggesting their potential as cardiovascular drugs (Thyes et al., 1983). Another investigation focused on the synthesis and anticonvulsant and muscle relaxant activities of new 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives, highlighting the role of these compounds in the development of new treatments for convulsions (Sharma, Verma, Sharma, & Prajapati, 2013).

Structural and Crystallographic Studies

The structural elucidation and crystallographic analysis of pyridazinone derivatives provide insights into their molecular configurations and potential reactivity. For example, the crystal structures of 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone and its inclusion compound with water were investigated, offering a detailed view of the molecular and supramolecular architecture of these compounds (Katrusiak & Katrusiak, 1996).

Safety and Hazards

The safety information for “6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety precautions that should be taken when handling this compound.

Biochemical Analysis

Biochemical Properties

6-Chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it may interact with enzymes involved in the synthesis or degradation of nucleotides, leading to alterations in cellular metabolism. Additionally, this compound can bind to specific proteins, modulating their activity and influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and division. Furthermore, this compound can induce apoptosis in certain cell types, thereby contributing to its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound may inhibit the activity of enzymes involved in DNA replication, thereby preventing cell proliferation. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained inhibition of cellular processes, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological functions. Understanding the dosage-dependent effects of this compound is essential for determining its safety and efficacy in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolites can further influence metabolic flux and alter the levels of key metabolites within cells. The interactions of this compound with metabolic enzymes are critical for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Properties

IUPAC Name

3-chloro-5-cyclopropyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-3-5(4-1-2-4)7(11)10-9-6/h3-4H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEFFWSMUMCTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NNC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702868-63-0
Record name 6-chloro-4-cyclopropyl-2,3-dihydropyridazin-3-one
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